molecular formula C17H20FNO B5224127 (4-butoxybenzyl)(3-fluorophenyl)amine

(4-butoxybenzyl)(3-fluorophenyl)amine

Cat. No. B5224127
M. Wt: 273.34 g/mol
InChI Key: MCMTWHCVJJYPFO-UHFFFAOYSA-N
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Description

(4-butoxybenzyl)(3-fluorophenyl)amine, also known as BBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. BBA is a small molecule that belongs to the class of arylalkylamines, which are known to have various biological activities.

Scientific Research Applications

(4-butoxybenzyl)(3-fluorophenyl)amine has been found to have potential applications in drug discovery and development due to its ability to modulate various biological targets. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in vitro and in vivo. (4-butoxybenzyl)(3-fluorophenyl)amine has also been found to have neuroprotective effects and could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of (4-butoxybenzyl)(3-fluorophenyl)amine is not fully understood, but it is believed to modulate various biological targets such as ion channels, enzymes, and receptors. (4-butoxybenzyl)(3-fluorophenyl)amine has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, (4-butoxybenzyl)(3-fluorophenyl)amine has been found to activate the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(4-butoxybenzyl)(3-fluorophenyl)amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. (4-butoxybenzyl)(3-fluorophenyl)amine has also been found to inhibit the production of inflammatory mediators and reduce pain in animal models. Additionally, (4-butoxybenzyl)(3-fluorophenyl)amine has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(4-butoxybenzyl)(3-fluorophenyl)amine has several advantages for lab experiments, including its small size and ability to modulate various biological targets. It is also relatively easy to synthesize and purify. However, (4-butoxybenzyl)(3-fluorophenyl)amine has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of (4-butoxybenzyl)(3-fluorophenyl)amine. One potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent. Additionally, further research could be done to identify the specific biological targets of (4-butoxybenzyl)(3-fluorophenyl)amine and to develop more potent and selective analogs.

Synthesis Methods

The synthesis of (4-butoxybenzyl)(3-fluorophenyl)amine involves a multistep process that starts with the reaction of 3-fluorobenzylamine with butyl bromide to form 3-fluorobenzylbutylamine. This intermediate is then reacted with 4-butoxybenzaldehyde in the presence of a catalyst to form (4-butoxybenzyl)(3-fluorophenyl)amine. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.

properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c1-2-3-11-20-17-9-7-14(8-10-17)13-19-16-6-4-5-15(18)12-16/h4-10,12,19H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMTWHCVJJYPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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